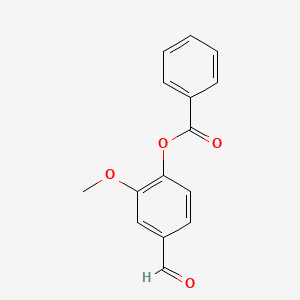

4-Formyl-2-methoxyphenyl benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIUOGAGPASFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402010 | |

| Record name | 4-formyl-2-methoxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790-16-9 | |

| Record name | 4-formyl-2-methoxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Formyl-2-methoxyphenyl benzoate molecular structure

An In-Depth Technical Guide to 4-Formyl-2-methoxyphenyl benzoate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic ester derived from vanillin. From its fundamental molecular structure to detailed protocols for its synthesis and purification, this document serves as a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the causality behind the synthetic methodology, provide a framework for its structural elucidation via modern spectroscopic techniques, and discuss its potential applications as a versatile chemical intermediate.

Introduction and Strategic Context

This compound, also known as vanillin benzoate, is an aromatic compound that merges the structural features of vanillin and benzoic acid through an ester linkage. Vanillin, the parent phenol, is a widely utilized compound in the flavor, fragrance, and pharmaceutical industries, valued for its distinct sensory properties and its role as a versatile precursor in chemical synthesis.[1][2][3] The benzoylation of vanillin to form this compound serves two primary strategic purposes in a laboratory and industrial context:

-

Protecting Group Chemistry: The benzoate group acts as a robust protecting group for the phenolic hydroxyl of vanillin. This is crucial in multi-step syntheses where the reactivity of the phenol could interfere with desired transformations at the aldehyde functional group.

-

Intermediate for Advanced Synthesis: As a bifunctional molecule possessing both an aldehyde and a stable ester, it is a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and specialized polymers.[4][5]

This guide offers an in-depth analysis of its molecular characteristics, a field-tested protocol for its synthesis, and a discussion of its broader scientific utility.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the foundation of its chemical behavior. This compound is structurally defined by a benzoate group esterified to the 4-position of a 3-methoxybenzaldehyde core.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4-formyl-2-methoxyphenyl) benzoate | [6] |

| Synonyms | Vanillin benzoate, Benzaldehyde, 4-(benzoyloxy)-3-methoxy- | [6] |

| CAS Number | 790-16-9 | [6][7] |

| Molecular Formula | C₁₅H₁₂O₄ | [6][7] |

| Molecular Weight | 256.25 g/mol | [6][7] |

| SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | [6][7] |

| InChIKey | QOIUOGAGPASFII-UHFFFAOYSA-N |[6] |

Synthesis and Purification: The Schotten-Baumann Reaction

The synthesis of this compound from vanillin and benzoyl chloride is a classic example of the Schotten-Baumann reaction.[8][9] This method is highly effective for acylating phenols and alcohols and is often performed under biphasic conditions or in the presence of a base like pyridine to neutralize the HCl byproduct.[9][10]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution.[8] The phenolic hydroxyl group of vanillin is first deprotonated by a base (e.g., sodium hydroxide or pyridine) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of benzoyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group to form the final ester product. The base is critical as it not only enhances the nucleophilicity of the phenol but also neutralizes the hydrochloric acid generated, driving the reaction to completion.[10]

Detailed Experimental Protocol

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Benzoyl chloride

-

Pyridine (anhydrous) or 10% Aqueous Sodium Hydroxide

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1.0 eq) in a suitable solvent such as dichloromethane. Add pyridine (1.5 eq) to the solution. Causality: Pyridine acts as both a base to deprotonate the vanillin and a scavenger for the HCl produced.

-

Addition of Acylating Agent: Cool the flask in an ice bath to 0°C. Add benzoyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents potential side reactions.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and benzoic acid), and finally with brine. Causality: This aqueous work-up sequence effectively removes impurities and byproducts, ensuring a cleaner crude product.

-

Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound as a crystalline solid.[11]

Structural Elucidation and Characterization

Confirmation of the molecular structure and assessment of purity are non-negotiable standards in chemical synthesis. A combination of spectroscopic methods provides a self-validating system for the characterization of this compound.[6][11]

Table 2: Key Spectroscopic Data for Structural Verification

| Technique | Key Features and Expected Observations |

|---|---|

| ¹H NMR | - Aldehyde Proton (CHO): Singlet, ~9.9 ppm. - Aromatic Protons: Multiplets between 7.4-8.2 ppm (benzoate ring) and 7.2-7.8 ppm (vanillin ring). - Methoxy Protons (OCH₃): Singlet, ~3.9 ppm.[11] |

| ¹³C NMR | - Ester Carbonyl (C=O): ~164-166 ppm. - Aldehyde Carbonyl (C=O): ~190-192 ppm. - Aromatic Carbons: Multiple signals between 110-155 ppm. - Methoxy Carbon (OCH₃): ~56 ppm.[12] |

| FT-IR | - Ester C=O Stretch: Strong absorption band at ~1730-1740 cm⁻¹. - Aldehyde C=O Stretch: Strong absorption band at ~1690-1700 cm⁻¹. - C-O Stretch: Bands in the 1100-1300 cm⁻¹ region. - Absence of Phenolic O-H: Disappearance of the broad O-H stretch from the starting material (vanillin) around 3200-3400 cm⁻¹. |

| Mass Spec. (MS) | - Molecular Ion Peak (M⁺): m/z = 256.07. - Key Fragmentation Peaks: m/z = 105 (benzoyl cation) and m/z = 77 (phenyl cation).[6] |

The combined data from these techniques provide unambiguous confirmation. The presence of both ester and aldehyde carbonyl signals in the IR and ¹³C NMR spectra, along with the characteristic chemical shifts in the ¹H NMR and the correct molecular ion and fragmentation pattern in the mass spectrum, validates the successful synthesis of the target molecule.

Applications and Future Directions

The utility of this compound extends from academic research to industrial drug development.

-

Pharmaceutical Synthesis: The aldehyde group is a versatile handle for constructing complex molecular scaffolds through reactions like Wittig, Horner-Wadsworth-Emmons, and reductive amination. The benzoate ester can be hydrolyzed under basic conditions at a later stage to reveal the phenol, making it a key intermediate in the synthesis of bioactive compounds.[1]

-

Flavor and Fragrance Chemistry: While vanillin itself is a primary flavoring agent, its derivatives can be used to create novel flavor profiles or act as pro-fragrances that release vanillin under specific conditions.[13][14]

-

Materials Science: Aromatic aldehydes and esters are precursors for the synthesis of specialty polymers, resins, and cross-linking agents.

Future research may focus on leveraging this compound as a scaffold for developing novel anti-inflammatory or antioxidant agents, inspired by the known biological activities of its parent molecule, vanillin.[1]

Safety and Handling

Proper chemical hygiene and safety protocols are paramount when handling this compound and the reagents for its synthesis.

-

Hazards: The product is classified as a potential skin sensitizer and may cause an allergic skin reaction.[6][15] The reagents, benzoyl chloride and pyridine, are corrosive, flammable, and toxic.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place, sealed tightly to prevent moisture ingress.[7]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Vanillin. National Center for Biotechnology Information. Retrieved from [Link]

-

Zancheng Life Sciences. (2021). Vanillin Applications and Its Other Functions. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Foodchem Additives. (2014). Applications and Uses of Vanillin. Retrieved from [Link]

-

MDPI. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]

-

YouTube. (2023). SCHOTTEN - BAUMANN REACTION MECHANISM. Retrieved from [Link]

-

Borregaard. (n.d.). What is vanillin used for?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

-

Foodcom S.A. (2022). Vanillin and its applications in the food and pharmaceutical industries. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

- Google Patents. (n.d.). The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.

-

SpectraBase. (n.d.). 2-methoxy-4-[N-(m-methoxyphenyl)formimidoyl]phenol, benzoate. Retrieved from [Link]

Sources

- 1. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zanchenglife.com [zanchenglife.com]

- 3. Applications and Uses of Vanillin-FOODCHEM [foodchemadditives.com]

- 4. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 5. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents [patents.google.com]

- 6. This compound | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. mdpi.com [mdpi.com]

- 12. spectrabase.com [spectrabase.com]

- 13. info.borregaard.com [info.borregaard.com]

- 14. Applications of vanillin in the food and pharmaceutical industries | Foodcom S.A. [foodcom.pl]

- 15. 790-16-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Formyl-2-methoxyphenyl benzoate

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 4-formyl-2-methoxyphenyl benzoate. In the absence of a directly published experimental spectrum, this document presents a detailed, empirically-derived prediction of the chemical shifts for each carbon atom. The prediction is grounded in the fundamental principles of NMR spectroscopy, including the well-established additivity of substituent chemical shift (SCS) effects on aromatic systems. By dissecting the electronic influences of the formyl, methoxy, and benzoate moieties, this guide offers a robust framework for the interpretation and assignment of the 13C NMR spectrum of this and structurally related molecules. Furthermore, a standardized experimental protocol for the acquisition of a 13C NMR spectrum is provided, ensuring methodological rigor for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction: The Structural Significance of this compound

This compound, a derivative of vanillin, is a molecule of interest in various chemical disciplines, including flavor chemistry, polymer science, and as a versatile intermediate in organic synthesis. The precise elucidation of its molecular structure is paramount for understanding its reactivity, properties, and potential applications. 13C NMR spectroscopy is an indispensable tool for this purpose, offering direct insight into the carbon framework of the molecule.[1] Each unique carbon atom in the molecule produces a distinct signal in the 13C NMR spectrum, and the position of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment.[2][3]

This guide will systematically deconstruct the factors influencing the 13C NMR chemical shifts of this compound, providing a detailed, predictive analysis that can guide researchers in their spectral assignments.

Predicted 13C NMR Spectrum and Analysis of Substituent Effects

The prediction of the 13C NMR spectrum of this compound is approached by considering the molecule in two key fragments: the substituted phenyl ring (derived from vanillin) and the benzoate group. The chemical shifts of the aromatic carbons are estimated using the principle of additivity, where the known substituent chemical shifts (SCS) of the formyl (-CHO), methoxy (-OCH3), and benzoyloxy (-OOCPh) groups are added to the base chemical shift of benzene (128.5 ppm).

Numbering Convention and Molecular Structure

To facilitate a clear discussion, the carbon atoms of this compound are numbered as follows:

Figure 1. Numbering scheme for this compound.

Predicted Chemical Shifts and Rationale

The predicted 13C NMR chemical shifts are summarized in the table below, followed by a detailed justification for each assignment. These predictions are based on data from analogous compounds such as vanillin, phenyl benzoate, and anisole, and established substituent effects.[4][5][6]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~133 | Attached to the electron-withdrawing benzoyloxy group, leading to a downfield shift. |

| C2 | ~152 | Attached to the strongly electron-donating methoxy group, resulting in a significant downfield shift due to the resonance effect. |

| C3 | ~113 | Ortho to the methoxy group and meta to the formyl and benzoyloxy groups, experiencing a net shielding effect. |

| C4 | ~131 | Attached to the electron-withdrawing formyl group, causing a downfield shift. |

| C5 | ~126 | Meta to both the methoxy and benzoyloxy groups and ortho to the formyl group, resulting in a moderate downfield shift. |

| C6 | ~119 | Ortho to the benzoyloxy group and meta to the methoxy and formyl groups, experiencing a net shielding effect. |

| C7 (CHO) | ~191 | The aldehyde carbonyl carbon, highly deshielded due to the electronegativity of the oxygen atom and sp2 hybridization.[7] |

| C8 (OCH3) | ~56 | The methoxy carbon, typically found in this region.[6] |

| C=O (Benzoate) | ~164 | The ester carbonyl carbon, deshielded but to a lesser extent than an aldehyde or ketone.[8] |

| C1' | ~129 | The ipso-carbon of the benzoate ring, attached to the carbonyl group. |

| C2', C6' | ~130 | The ortho-carbons of the benzoate ring. |

| C3', C5' | ~129 | The meta-carbons of the benzoate ring. |

| C4' | ~134 | The para-carbon of the benzoate ring, deshielded due to the resonance effect of the carbonyl group. |

Justification of Assignments:

-

Aromatic Carbons (C1-C6):

-

The methoxy group (-OCH3) is a strong electron-donating group through resonance, causing significant shielding (upfield shift) at the ortho (C3) and para (C5, relative to the methoxy group) positions and deshielding (downfield shift) at the ipso-carbon (C2).

-

The formyl group (-CHO) is an electron-withdrawing group through both induction and resonance, leading to deshielding (downfield shift) at the ortho (C3, C5) and para (C1, relative to the formyl group) positions, and a smaller effect at the meta positions (C2, C6).

-

The benzoyloxy group (-OOCPh) is electron-withdrawing inductively but can be weakly electron-donating through resonance from the oxygen lone pairs. The net effect is typically a deshielding of the ipso-carbon (C1) and a more complex influence on the other ring positions.

-

-

Carbonyl and Methoxy Carbons:

-

C7 (Aldehyde Carbonyl): Aldehyde carbonyl carbons typically resonate in the highly deshielded region of 190-200 ppm due to the strong deshielding effect of the double-bonded oxygen.[7]

-

C=O (Ester Carbonyl): Ester carbonyl carbons are also deshielded but generally appear upfield relative to aldehydes and ketones, typically in the 160-185 ppm range.[8]

-

C8 (Methoxy Carbon): The carbon of a methoxy group attached to an aromatic ring consistently appears around 55-60 ppm.[6]

-

-

Benzoate Ring Carbons (C1'-C6'):

-

The chemical shifts of the benzoate ring carbons are based on the known spectrum of phenyl benzoate.[5] The carbonyl group is electron-withdrawing, leading to a deshielded para-carbon (C4') and relatively similar shifts for the other aromatic carbons.

-

Experimental Protocol for 13C NMR Spectrum Acquisition

This section outlines a standardized, self-validating protocol for acquiring a high-quality 13C NMR spectrum of this compound or a similar organic compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 50-100 mg of the solid sample for a typical 13C NMR experiment.[9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for many organic molecules.[10]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9] Gentle warming or vortexing may be necessary to ensure complete dissolution.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2. Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth. Insert the sample into the magnet.[11]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the 13C probe to the correct frequency.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR experiment. Typical parameters include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-220 ppm).

-

Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to several thousand, depending on the sample concentration).

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for qualitative spectra.

-

-

Data Acquisition: Start the acquisition.

Figure 3. Key steps in NMR data acquisition.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Conclusion

This technical guide has provided a detailed, predictive analysis of the 13C NMR spectrum of this compound, grounded in the established principles of substituent additivity. The provided rationale for each chemical shift assignment offers a valuable resource for researchers working with this and related compounds. The outlined experimental protocol ensures the acquisition of high-quality, reliable 13C NMR data. By integrating theoretical prediction with practical methodology, this guide serves as a comprehensive resource for the structural elucidation of complex organic molecules.

References

- Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Scribd. (n.d.). C 13 NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

University of Mississippi eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

-

ACS Publications. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Retrieved from [Link]

-

ScienceDirect. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Retrieved from [Link]

-

Amazon Web Services. (n.d.). 13C-NMR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). C 13 NMR. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). CHAPTER 4. NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse010254 Phenyl Benzoate. Retrieved from [Link]

-

Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

University of Utah Chemistry Department. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Bruker. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR (nuclear magnetic resonance) spectrum of a vanillin sample in.... Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

-

ResearchGate. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Chegg. (2021). Solved 2. 13C NMR spectrum of vanillin is given below. Retrieved from [Link]

Sources

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. chemistry.utah.edu [chemistry.utah.edu]

- 5. bmse010254 Phenyl Benzoate at BMRB [bmrb.io]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.uoi.gr [chem.uoi.gr]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 4-Formyl-2-methoxyphenyl benzoate

Abstract: This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of 4-formyl-2-methoxyphenyl benzoate, a molecule of interest in various chemical and pharmaceutical fields. This document moves beyond a simple recitation of spectral data, offering an in-depth exploration of the theoretical underpinnings, a validated experimental protocol, and a detailed interpretation of the resulting spectrum. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with practical insights to empower users in leveraging Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation and quality assessment of this complex aromatic compound.

The Molecule: Understanding this compound

Chemical Identity and Structural Features

This compound (CAS No: 790-16-9) is an aromatic compound with the molecular formula C₁₅H₁₂O₄.[1] Its structure is derived from vanillin, where the phenolic hydroxyl group is esterified with benzoic acid. This results in a molecule rich with distinct functional groups, each contributing a unique signature to its infrared spectrum. The primary functional groups for analysis are:

-

Aromatic Aldehyde: A formyl group (-CHO) attached directly to a benzene ring.

-

Aromatic Ester: A benzoate group (-O-C(=O)-Ph) linked to the vanillin core.

-

Aromatic Ether: A methoxy group (-OCH₃) on the vanillin-derived ring.

-

Polysubstituted Aromatic Rings: Two benzene rings with distinct substitution patterns.

Understanding the electronic interplay between these groups—such as conjugation of the aldehyde and methoxy group with the aromatic ring—is critical for an accurate spectral interpretation.

graph "Molecule_Structure" {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

// Benzene Ring 1 (Vanillin part)

C1 [pos="0,1.5!", label="C"];

C2 [pos="-1.3,0.75!", label="C"];

C3 [pos="-1.3,-0.75!", label="C"];

C4 [pos="0,-1.5!", label="C"];

C5 [pos="1.3,-0.75!", label="C"];

C6 [pos="1.3,0.75!", label="C"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents on Ring 1

C1_O [pos="0,2.8!", label="O-CH₃ (Ether)", fontcolor="#34A853"];

C1 -- C1_O;

C4_CHO [pos="0,-2.8!", label="CHO (Aldehyde)", fontcolor="#EA4335"];

C4 -- C4_CHO;

C2_O [pos="-2.6,1.5!", label="O (Ester Link)", fontcolor="#4285F4"];

C2 -- C2_O;

// Ester Group

Ester_C [pos="-3.9,1.5!", label="C=O", fontcolor="#4285F4"];

C2_O -- Ester_C;

// Benzene Ring 2 (Benzoate part)

C7 [pos="-5.2,1.5!", label=""];

Ester_C -- C7;

C8 [pos="-6.2,2.5!", label=""];

C9 [pos="-7.5,2.5!", label=""];

C10 [pos="-8.5,1.5!", label=""];

C11 [pos="-7.5,0.5!", label=""];

C12 [pos="-6.2,0.5!", label=""];

C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7;

// Label for the second ring

Ring2_Label [pos="-6.85,1.5!", label="Phenyl\n(Ester)", fontcolor="#4285F4"];

}

Caption: Step-by-step workflow for FTIR analysis using the KBr pellet method.

Detailed Step-by-Step Methodology

-

Materials and Equipment:

-

Sample Preparation (KBr Pellet):

-

Place 1-2 mg of the solid sample into the clean, dry agate mortar.[2] Grind gently to a fine powder.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.[2]

-

Mix the sample and KBr by gentle trituration for about one minute until the mixture is homogeneous. Causality Insight: Over-grinding can increase moisture absorption from the atmosphere, leading to interfering O-H bands in the spectrum.[6]

-

Transfer the powder mixture to the pellet die. Assemble the die and place it in the hydraulic press.

-

Apply pressure, ideally under vacuum, to approximately 8-10 metric tons for 1-2 minutes.[3][6]

-

Carefully release the pressure and extract the die. Disassemble it to retrieve the pellet. A good pellet should be thin and transparent.

-

Data Acquisition Parameters:

-

Background Scan: Place the empty pellet holder in the spectrometer and run a background scan. This is a critical self-validating step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹[5]

-

Number of Scans: 32-64 (to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

The Analysis: Decoding the Spectrum

The interpretation of the IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

Summary of Expected Characteristic Absorptions

The following table summarizes the anticipated vibrational frequencies for this compound, based on established correlation tables and data from similar structures.[7][8]

Wavenumber (cm⁻¹) Functional Group & Vibrational Mode Expected Intensity Notes 3100 - 3000 Aromatic C-H Stretch Medium to Weak Absorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[7] 2850 & 2750 (two bands) Aldehyde C-H Stretch (Fermi Doublet) Weak A highly diagnostic pair of peaks for the aldehyde group.[9][10] The ~2750 cm⁻¹ peak is particularly useful.[9][11] ~1745 - 1725 Ester C=O Stretch Strong, Sharp Phenyl esters typically absorb at a higher frequency than aliphatic esters.[12] This peak is expected to be very intense.[13] ~1710 - 1685 Aldehyde C=O Stretch Strong, Sharp Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[9][10] 1600 - 1450 Aromatic C=C In-Ring Stretch Medium to Weak A series of bands indicating the presence of the aromatic rings.[7] ~1260 - 1200 Aryl-O-C (Ester) Asymmetric Stretch & Aryl-O-CH₃ (Ether) Stretch Strong A strong, complex region due to overlapping C-O stretching modes from both the ester and ether groups.[12] ~1150 - 1020 O-C-C (Ester) Symmetric Stretch & Aryl-O-CH₃ (Ether) Stretch Strong Further strong absorptions from the C-O bonds in the fingerprint region.[12] 900 - 675 Aromatic C-H Out-of-Plane (OOP) Bending Strong The specific pattern of these bands is diagnostic of the substitution pattern on the aromatic rings.[7]

Detailed Spectral Interpretation

-

C-H Stretching Region (3100 - 2700 cm⁻¹):

-

Look for medium-to-weak bands appearing just above 3000 cm⁻¹; these confirm the presence of aromatic C-H bonds.[7]

-

The key diagnostic feature in this region is the aldehyde C-H stretch. Expect to see two weak, but distinct, peaks near 2850 cm⁻¹ and 2750 cm⁻¹.[9] The presence of both bands is strong evidence for the aldehyde functional group.

-

Carbonyl (C=O) Stretching Region (1750 - 1680 cm⁻¹):

-

This is the most prominent region of the spectrum. Two strong, sharp "sword-like" peaks are expected.[13]

-

Ester C=O: The higher frequency peak, anticipated around 1735 cm⁻¹, corresponds to the benzoate ester carbonyl. Aromatic esters absorb in the 1730-1750 cm⁻¹ range.[12]

-

Aldehyde C=O: The lower frequency peak, expected near 1705 cm⁻¹, is from the aromatic aldehyde. Its frequency is lowered due to electronic resonance with the aromatic ring.[9][10] The clear separation of these two C=O peaks is a primary confirmation of the molecule's structure.

-

Fingerprint Region (1600 - 600 cm⁻¹):

-

A series of absorptions between 1600-1450 cm⁻¹ will correspond to the C=C stretching vibrations within the two aromatic rings.[14]

-

The region from 1300 cm⁻¹ to 1000 cm⁻¹ will be dominated by very strong C-O stretching vibrations.[8] This includes the asymmetric and symmetric stretches from the ester linkage (Ar-O-C =O and O-C -Ar) and the aryl-alkyl ether (Ar-O -CH₃).[12] Disentangling these overlapping peaks can be complex, but their collective strong presence confirms the ester and ether functionalities.

-

Finally, strong bands below 900 cm⁻¹ arise from C-H out-of-plane bending. The exact positions are highly dependent on the ring substitution pattern and provide further confirmation of the overall molecular structure.[7]

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint of its complex structure. By following a validated experimental protocol, researchers can obtain a high-quality spectrum. The key to a successful analysis lies in identifying the two distinct, strong carbonyl absorptions of the ester and aldehyde groups, and confirming their presence with the characteristic aldehyde C-H stretches. This guide provides the theoretical basis and practical steps for drug development professionals and scientists to confidently use FTIR spectroscopy for the structural verification and quality control of this important molecule.

References

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Scribd. Vanillin Ir Spectra. Retrieved from [Link]

-

IGNOU. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

-

Shimadzu Corporation. KBr Pellet Method. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4330388, this compound. Retrieved from [Link]

-

YouTube. (2020, July 7). IR SPECTROSCOPY|| Vibrational frequency of Alcohols and Ethers||. Retrieved from [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook, Quantitative Infrared Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Caltech GPS. (2018, January 31). Chemistry 21b – Spectroscopy Lecture # 12. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

International Journal of Science and Advance Research. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

-

ResearchGate. FT-IR spectra for (a) bis-(4-formyl-2-methoxyphenyl) terephthalate.... Retrieved from [Link]

-

University of Calgary. IR: aldehydes. Retrieved from [Link]

-

ACS Publications. (2022, November 8). The Local Vibrational Mode Theory and Its Place in the Vibrational Spectroscopy Arena. Retrieved from [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

Pharmacy Education. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Retrieved from [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets?. Retrieved from [Link]

-

YouTube. (2025, April 20). Characteristic Vibrational Frequencies Of Alkanes,Alkenes,Alkanes,Aromatic Compound Alcohols,phenols. Retrieved from [Link]

-

ChemRxiv. IR of Vanillin: A classic study with a twist. Retrieved from [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

Sources

- 1. This compound | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. youtube.com [youtube.com]

- 4. kinteksolution.com [kinteksolution.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. scribd.com [scribd.com]

Methodological & Application

Synthesis protocol for 4-Formyl-2-methoxyphenyl benzoate

An In-Depth Guide to the Synthesis of 4-Formyl-2-methoxyphenyl benzoate via Schotten-Baumann Reaction

Authored by: A Senior Application Scientist

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a derivative of vanillin. This guide is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural walkthrough but also the underlying scientific rationale for key experimental steps.

Introduction and Significance

This compound is an aromatic ester synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available and sustainable building block derived from lignin.[1][2] The parent molecule, vanillin, is a cornerstone in the flavor and fragrance industries and serves as a versatile precursor for various fine chemicals and pharmaceuticals.[2][3][4] The benzoylation of vanillin to form the title compound modifies its chemical properties, masking the phenolic hydroxyl group and introducing a benzoate moiety. This structural modification is of significant interest in medicinal chemistry; for instance, this compound has been identified as a compound with potential antithrombotic properties, making it a target for further investigation in drug discovery.[5]

The synthesis route detailed herein employs the Schotten-Baumann reaction, a robust and widely used method for the acylation of alcohols and phenols.[6][7] This reaction, first described in the 1880s, involves the treatment of an active hydrogen-containing compound with an acid chloride in the presence of a base, typically in a two-phase solvent system.[6] Its reliability and scalability make it an excellent choice for both laboratory-scale synthesis and potential industrial applications.

Reaction Mechanism and Rationale

The synthesis proceeds via a base-catalyzed nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[7][8][9]

Reaction Scheme: Vanillin + Benzoyl Chloride → this compound + HCl

Mechanism:

-

Deprotonation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of vanillin by an aqueous base, such as sodium hydroxide (NaOH). This step is crucial as it generates a highly nucleophilic phenoxide ion. The phenoxide is a much stronger nucleophile than the neutral phenol, a necessary enhancement for an efficient reaction with the acyl chloride.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. This step yields the final ester product, this compound.

-

Acid Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. The base present in the reaction medium (NaOH) serves a second critical function by neutralizing this acid, preventing the protonation of the starting amine or the product.[9]

Detailed Experimental Protocol

This protocol is designed for a laboratory setting and emphasizes safety and reproducibility.

3.1 Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity |

| Vanillin | C₈H₈O₃ | 152.15[2] | 5.00 g | 32.86 | ≥99% |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 4.1 mL (4.86 g) | 34.57 (1.05 eq) | ≥99% |

| Sodium Hydroxide | NaOH | 40.00 | 4.00 g | 100 | ≥97% |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~100 mL | - | ACS Grade |

| Ethanol | C₂H₅OH | 46.07 | ~50 mL | - | 95% or Absolute |

| Deionized Water | H₂O | 18.02 | ~300 mL | - | - |

3.2 Equipment

-

250 mL Erlenmeyer flask or beaker

-

100 mL dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter flask

-

pH paper or pH meter

-

Glassware for recrystallization and extraction

-

Rotary evaporator (optional)

3.3 Step-by-Step Synthesis Procedure

-

Preparation of Base Solution: In a 250 mL Erlenmeyer flask, dissolve 4.00 g of sodium hydroxide in 100 mL of deionized water. Cool the solution to room temperature.

-

Dissolution of Vanillin: Add 5.00 g of vanillin to the cooled NaOH solution. Stir using a magnetic stirrer until all the vanillin has dissolved, forming sodium vanillate.

-

Reaction Setup: Place the flask in an ice bath and allow the solution to cool to between 0-5 °C. This cooling is critical to control the exothermic reaction and to minimize the hydrolysis of benzoyl chloride, a competing side reaction.

-

Addition of Benzoyl Chloride: Add 4.1 mL of benzoyl chloride to a dropping funnel. Add the benzoyl chloride dropwise to the vigorously stirred, cold vanillate solution over a period of 15-20 minutes. A white precipitate of the product will form almost immediately.

-

Reaction Completion: After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.

-

Product Isolation (Work-up):

-

Filter the crude product using a Buchner funnel.

-

Wash the solid precipitate thoroughly with approximately 100 mL of cold deionized water to remove any sodium benzoate (a byproduct of benzoyl chloride hydrolysis) and excess NaOH.

-

Wash the solid with 20 mL of cold 95% ethanol to remove unreacted starting materials.

-

Press the solid dry on the funnel to remove as much solvent as possible.

-

-

Purification by Recrystallization:

-

Transfer the crude solid to a 100 mL beaker.

-

Add a minimal amount of hot ethanol (approximately 40-50 mL) to dissolve the solid completely. Gentle heating may be required.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a desiccator or a vacuum oven at low heat.[10][11]

-

-

Final Analysis: Determine the final yield and characterize the product using melting point analysis and spectroscopy. The expected yield is typically in the range of 80-90%.

Product Characterization and Validation

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.[12]

4.1 Physical Properties

-

Appearance: White crystalline solid.

-

Melting Point: The literature melting point should be consulted and compared with the experimental value. A sharp melting range close to the literature value indicates high purity.

4.2 Spectroscopic Analysis

-

FTIR Spectroscopy (KBr Pellet):

-

The disappearance of the broad O-H stretching band from vanillin (typically around 3200-3400 cm⁻¹) is the primary indicator of a successful reaction.[15][16][17]

-

Appearance of a strong ester C=O stretching band around 1730-1740 cm⁻¹.

-

Presence of the aldehyde C=O stretching band, typically around 1690-1700 cm⁻¹.

-

C-O stretching bands for the ester and ether functionalities will be present in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H stretching bands will appear just above 3000 cm⁻¹.

-

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

δ ~9.9 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~8.2 ppm (d, 2H): Aromatic protons on the benzoate ring ortho to the carbonyl group.

-

δ ~7.5-7.7 ppm (m, 3H): Remaining aromatic protons on the benzoate ring.

-

δ ~7.4-7.5 ppm (m, 2H): Aromatic protons on the vanillin ring.

-

δ ~7.2 ppm (d, 1H): Aromatic proton on the vanillin ring.

-

δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).[18]

-

-

¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

-

δ ~191 ppm: Aldehyde carbonyl carbon.

-

δ ~165 ppm: Ester carbonyl carbon.

-

δ ~110-155 ppm: Aromatic and vinyl carbons.

-

δ ~56 ppm: Methoxy carbon.

-

Safety and Handling Precautions

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

-

Benzoyl Chloride: Corrosive, lachrymator (causes tearing), and reacts with moisture. Handle in a well-ventilated fume hood. Wear gloves, a lab coat, and safety goggles.

-

Dichloromethane: Volatile and a suspected carcinogen. All handling should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

References

- WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.

-

Benzanilide : Schotten Baumann Benzoylation . (2021). YouTube. [Link]

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

4-Methoxyphenyl benzoate | Request PDF . ResearchGate. [Link]

-

This compound: Significance and symbolism . Health Sciences. [Link]

-

This compound . PubChem, National Institutes of Health. [Link]

-

Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate . ResearchGate. [Link]

-

IR of Vanillin: A classic study with a twist . ChemRxiv. [Link]

-

Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles . Frontiers in Chemistry. [Link]

-

Vanillin Synthesis from 4-Hydroxybenzaldehyde . Journal of Chemical Education. [Link]

-

Is the Schotten-Baumann reaction the same as benzoylation? . Quora. [Link]

-

A Review on the Vanillin derivatives showing various Biological activities . ResearchGate. [Link]

-

Vanillin . NIST WebBook, National Institute of Standards and Technology. [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide . The Royal Society of Chemistry. [Link]

-

FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3) . ResearchGate. [Link]

-

In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for nonlinear optical properties . Wikimedia Commons. [Link]

-

Vanillin benzaldehyde . SPECIFIC POLYMERS. [Link]

-

Schotten–Baumann reaction . Wikipedia. [Link]

-

Help interpreting IR Spectrum of Vanillin ("aldehyde bands") . Chemistry Stack Exchange. [Link]

-

Schotten Baumann Reaction . BYJU'S. [Link]

-

IR of Vanillin: A classic study with a twist . ChemRxiv. [Link]

-

Schotten Baumann reaction: Introduction, mechanism, procedure . Chemistry Notes. [Link]

-

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate . MDPI. [Link]

- Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

4-hydroxy-3-methoxybenzaldehyde (vanillin) . FlavorDB. [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 . National Institutes of Health. [Link]

Sources

- 1. Vanillin benzaldehyde | A product by SPECIFIC POLYMERS [specificpolymers.com]

- 2. Welcome to FlavorDB [fsbi-db.de]

- 3. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. quora.com [quora.com]

- 9. byjus.com [byjus.com]

- 10. youtube.com [youtube.com]

- 11. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. chemscene.com [chemscene.com]

- 14. This compound | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Vanillin [webbook.nist.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Schiff Bases Using 4-Formyl-2-methoxyphenyl benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff bases utilizing 4-Formyl-2-methoxyphenyl benzoate. This precursor, a derivative of vanillin, offers a unique platform for creating novel imines with significant potential in medicinal chemistry and materials science. We will delve into the strategic considerations behind using this specific aldehyde, provide a robust, step-by-step synthetic protocol, outline characterization methodologies, and discuss the downstream applications of the resulting Schiff bases, particularly in the context of drug development.

Introduction: The Strategic Advantage of this compound in Schiff Base Synthesis

Schiff bases, compounds containing the characteristic azomethine (-C=N-) functional group, are cornerstones in coordination chemistry and medicinal research due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound.[3]

While vanillin is a common and naturally derived starting material for many biologically active Schiff bases, the use of its benzoate ester, this compound, introduces a key structural modification.[4] The benzoate group serves multiple purposes:

-

Modulation of Physicochemical Properties: The bulky, aromatic benzoate moiety can significantly alter the solubility, lipophilicity, and crystal packing of the final Schiff base, which can, in turn, influence its pharmacokinetic and pharmacodynamic profile.

-

Electronic Effects: The electron-withdrawing nature of the benzoate group can influence the reactivity of the aldehyde and the electronic properties of the resulting imine, potentially tuning its biological activity.

-

Synthetic Handle: The ester linkage provides a potential site for further chemical modification or for the development of prodrugs that can be enzymatically cleaved in vivo.

This guide will provide the necessary protocols and scientific rationale to effectively utilize this compound in the synthesis of novel Schiff bases for research and development.

Synthesis of Schiff Bases from this compound: A Detailed Protocol

The synthesis of a Schiff base from this compound and a primary amine is a straightforward condensation reaction. The following protocol is a general method that can be adapted for a variety of primary amines.

General Reaction Scheme

The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.[5][6]

Caption: General reaction scheme for Schiff base synthesis.

Materials and Reagents

-

Primary amine of choice (e.g., aniline, substituted anilines, aliphatic amines)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (as catalyst)

-

Dichloromethane (for recrystallization)

-

Hexane (for recrystallization)

Step-by-Step Experimental Protocol

This protocol is based on a 10 mmol scale and can be adjusted as needed.

-

Dissolution of Aldehyde: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.56 g, 10 mmol) in 30 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.[9]

-

Addition of Amine: To the stirring solution of the aldehyde, add the primary amine (10 mmol) dropwise at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the reaction, increasing the reaction rate.[6][9]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution upon cooling.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield the pure Schiff base.[9]

-

Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Rationale and Self-Validation

-

Solvent Choice: Ethanol is a common solvent for Schiff base synthesis as it readily dissolves the reactants and is easy to remove.

-

Catalyst: While some reactions proceed without a catalyst, a catalytic amount of acid like glacial acetic acid ensures efficient dehydration and drives the reaction towards the product.[3]

-

Monitoring: TLC is crucial for determining the completion of the reaction, preventing unnecessary heating that could lead to side products. A successful reaction will show the consumption of the starting materials and the appearance of a new spot for the product.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of impurities that could interfere with subsequent applications or characterization.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

Spectroscopic Methods

| Technique | Expected Observations | Significance |

| FT-IR | Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a strong C=N (azomethine) stretching band around 1600-1650 cm⁻¹.[10] | Confirms the formation of the imine linkage. |

| ¹H NMR | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm. Signals corresponding to the aromatic protons of both the aldehyde and amine moieties will also be present. | Provides structural information and confirms the presence of the key functional group. |

| ¹³C NMR | Appearance of a signal for the azomethine carbon (-C=N-) in the range of 150-170 ppm. | Further confirms the structure of the Schiff base. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the Schiff base. | Confirms the molecular formula of the synthesized compound. |

Physical Properties

-

Melting Point: A sharp melting point range indicates a high degree of purity.

-

Appearance: The color and crystalline nature of the product should be recorded.

Applications in Drug Development and Research

Schiff bases derived from vanillin and its analogues are a rich source of bioactive compounds.[4] The introduction of the benzoate moiety in this compound opens up new avenues for drug discovery.

Potential Biological Activities

-

Antimicrobial Agents: The azomethine group is a common feature in many antimicrobial compounds. Schiff bases from this precursor can be screened against a panel of bacteria and fungi to assess their efficacy.[2][10][11]

-

Anticancer Agents: Many Schiff bases have demonstrated cytotoxic activity against various cancer cell lines. The synthesized compounds can be evaluated for their potential as anticancer drugs.[1][12][13]

-

Anti-inflammatory and Analgesic Properties: The structural features of these Schiff bases make them candidates for evaluation as anti-inflammatory and analgesic agents.

-

Coordination Chemistry: The nitrogen and potentially other heteroatoms in the Schiff base can act as ligands to form metal complexes, which often exhibit enhanced biological activity compared to the free ligand.

Experimental Workflow for Biological Screening

Caption: Workflow for synthesis and biological evaluation.

Safety and Handling

-

This compound may cause an allergic skin reaction.[7]

-

It is essential to handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel Schiff bases. The protocols and information provided in this guide are intended to empower researchers to explore the rich chemical space offered by this compound. The resulting Schiff bases hold significant promise for the development of new therapeutic agents and advanced materials.

References

- Synthesis, Characterization, Anti-bacterial Activity Study of Vanillin Schiff Base Complexes. (2021). Kirkuk University Journal-Scientific Studies, 16(4).

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.

- D. S. B. S. S., & M. A. (2016). Applications of Vanillin Schiff Base ligands and their complexes: A Review. International Journal of Engineering Research, 5(1), 16-22.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4330388, this compound. Retrieved January 24, 2026, from [Link].

- Goszczyńska, A., Węglińska, L., & Olejnik, A. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(9), 3561-3575.

- Abou-Zied, H. A., & Mohamed, G. G. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(15), 4483.

- Oloyede, H. O., Amoko, J. S., Oyebade, A., Raji, B. A., & Babatolu, A. O. (2022). Syntheses and Spectroscopic Characterizations of Some Vanillin Schiff Bases as Potential Metal Chelators. Elixir Applied Chemistry, 171, 56536-56539.

- Ali, M. M., Jesmin, M., Islam, M. N., Shahriar, S. M. S., Habib, M. R., Islam, M. F., & Khanam, J. A. (2012). In Vivo Anticancer Activities of Vanillin Thiosemicarbazone Complexes with Co (II) and Ni (II). Journal of Scientific Research, 4(1), 97-105.

- Awang, N., Nordin, N., & Taha, H. (2019). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. International Journal of Molecular Sciences, 20(4), 854.

- Chigurupati, S., Selvi, S. T., & Kumar, P. V. (2015). Designing New Vanillin Schiff Bases and their Antibacterial Studies. International Journal of Pharmaceutical Sciences and Research, 6(1), 213-219.

- Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. (2023). Journal of Physics: Conference Series, 2579, 012028.

- Al-Ostoot, F. H., Al-Asmari, A. K., & Al-Tamimi, A. M. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. Scientific Reports, 14(1), 1-11.

- Karatas, M. O., Yildirim, S., & Urus, S. (2017). Synthesis, antimicrobial activity studies and molecular property predictions of schiff bases derived from ortho-vanillin. Acta Pharmaceutica Sciencia, 55(1), 83-96.

- Journal of Chemical and Pharmaceutical Research. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 703-708.

- JETIR. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 8(6).

- Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry, Section A, 4(2), 87-103.

- Ghosh, S., et al. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry, 65(42), 9260-9269.

- El-Sherief, H. A. H., Hozien, Z. A., El-Mahdy, A. F. M., & Sarhan, A. A. O. (2020). Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. RSC Advances, 10(36), 21257-21272.

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

- Parekh, J., Inamdhar, P., Nair, R., & Chanda, S. (2005). Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. Journal of the Serbian Chemical Society, 70(10), 1155-1161.

-

Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved January 24, 2026, from [Link].

- Asian Journal of Research in Chemistry. (2017). Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines. Asian Journal of Research in Chemistry, 10(5), 660-668.

-

Chem Help ASAP. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment [Video]. YouTube. [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137059, 4-Methoxyphenyl benzoate. Retrieved January 24, 2026, from [Link].

- Google Patents. (n.d.). The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.

Sources

- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. ijoer.com [ijoer.com]

- 5. ijfac.unsri.ac.id [ijfac.unsri.ac.id]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating 4-Formyl-2-methoxyphenyl benzoate as a Potential Cyclooxygenase-1 Inhibitor: Application Notes and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Novel COX-1 Inhibitors

Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme responsible for the biosynthesis of prostanoids, which are crucial for various physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes are widely used to manage pain and inflammation, non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects.[2][3][4] However, the targeted inhibition of COX-1 is a key mechanism for the antiplatelet effects of drugs like aspirin and holds therapeutic potential in cardiovascular disease and other conditions.[2][5][6]

4-Formyl-2-methoxyphenyl benzoate is a derivative of vanillin, a compound known for its various biological activities.[7][8][9] While direct experimental evidence of its activity as a COX-1 inhibitor is not yet established in the literature, related compounds have been investigated for their anti-inflammatory potential.[7][10] For instance, the related molecule 4-formyl-2-methoxyphenyl-4-chlorobenzoate has been synthesized and studied in silico for its potential interaction with COX-2.[7][11] This suggests that the broader class of vanillin derivatives warrants investigation as potential modulators of cyclooxygenase activity. Furthermore, some studies have indicated that this compound may have antithrombotic potential, a biological effect often linked to COX-1 inhibition.[10]

This document provides a comprehensive set of application notes and detailed research protocols to facilitate the investigation of this compound as a potential COX-1 inhibitor. It is designed to guide researchers through the synthesis, in vitro enzymatic assays, and cell-based functional assays required to characterize the compound's activity and selectivity.

Synthesis of this compound

While various suppliers may offer this compound, for research purposes, in-house synthesis can ensure purity and provide material for derivatization studies. A plausible synthetic route can be adapted from methods used for similar benzoate esters. The following is a representative protocol based on the esterification of vanillin with benzoyl chloride.

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve vanillin (1 equivalent) in a suitable solvent such as dichloromethane or pyridine at room temperature.

-

Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the solution. If using a non-basic solvent, a base like triethylamine (1.2 equivalents) should be added to scavenge the HCl byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted benzoyl chloride, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of COX-1 Inhibition

The initial assessment of a compound's inhibitory activity is typically performed using an in vitro enzymatic assay with purified enzyme. Fluorometric or colorimetric assays are commonly used for their high-throughput capabilities.[1]

Protocol 2: In Vitro Fluorometric COX-1 Inhibition Assay

This protocol is based on the principle of detecting the peroxidase activity of COX-1.

Materials:

-

Purified, recombinant human COX-1 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

This compound (test compound)

-

Known COX-1 inhibitor (e.g., SC-560) as a positive control

-

DMSO (vehicle for dissolving compounds)

-

96-well black microplates

-

Fluorometric microplate reader

Experimental Workflow:

Caption: In Vitro COX-1 Inhibition Assay Workflow.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution to obtain a range of test concentrations.

-

Prepare working solutions of all reagents according to the assay kit manufacturer's instructions.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer and all reagents except the enzyme.

-

Vehicle control wells: Add assay buffer, all reagents, and DMSO (at the same final concentration as in the test compound wells).

-

Positive control wells: Add assay buffer, all reagents, and a known COX-1 inhibitor (e.g., SC-560) at a concentration known to cause significant inhibition.

-

Test compound wells: Add assay buffer, all reagents, and the various dilutions of this compound.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells except the blank.

-

Measurement: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 15-30 minutes) or as an endpoint reading after a fixed time.

Data Analysis:

-

Calculate the rate of reaction for each well by determining the change in fluorescence over time.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Vehicle Control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Cell-Based Evaluation of COX-1 Activity

To assess the activity of this compound in a more physiologically relevant environment, a cell-based assay is recommended. This type of assay measures the compound's ability to inhibit the production of prostaglandins in whole cells.

Protocol 3: Cell-Based COX-1 Activity Assay

This protocol utilizes a cell line that constitutively expresses COX-1 and measures the production of a key prostaglandin, such as prostaglandin E2 (PGE2) or thromboxane B2 (TxB2), the stable metabolite of thromboxane A2.

Materials:

-

A suitable cell line with constitutive COX-1 expression (e.g., human platelets, U937 cells, or bovine aortic endothelial cells).[12]

-

Cell culture medium and supplements.

-

This compound.

-

Known COX-1 inhibitor (e.g., aspirin or SC-560).

-

Arachidonic acid (to stimulate prostaglandin production).

-

ELISA kit for the detection of PGE2 or TxB2.

-

Cell lysis buffer (if measuring intracellular prostaglandins).

Experimental Workflow:

Caption: Cell-Based COX-1 Activity Assay Workflow.

Procedure:

-